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Compound Name: Spiro[2.5]octane-6-carbaldehyde
CAS No.: 849671-57-4
Cat. No.: B1405468
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Executive Summary

Compound: Spiro[2.5]octane-6-carbaldehyde (CAS: 849671-57-4) Primary Application:
Pharmacophore modulation in drug discovery; bioisostere for gem-dimethyl cyclohexane
systems.[1] Analytical Challenge: Distinguishing the quaternary spiro-center and resolving high-
field cyclopropyl resonances from solvent impurities.

This guide provides a definitive technical analysis of the 13C NMR profile for Spiro[2.5]octane-
6-carbaldehyde.[1] Unlike standard cyclohexane derivatives, the spiro[2.5] system introduces
unique strain-induced shielding effects that serve as critical quality attributes (CQAS) during
synthesis and purification. We compare this product against its primary structural alternative,
4,4-Dimethylcyclohexanecarbaldehyde, to demonstrate the superior resolution of the spiro-
scaffold in spectroscopic analysis.[1]

Technical Deep Dive: 13C NMR Characterization
The "Spiro-Shift" Phenomenon
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The defining feature of Spiro[2.5]octane-6-carbaldehyde is the spiro-carbon (C3).[1] In 13C
NMR, this quaternary center exhibits a diagnostic upfield shift compared to unstrained
quaternary carbons (like those in gem-dimethyl analogs) due to the anisotropic shielding
characteristic of the cyclopropane ring.

Reference Spectral Assignment (100 MHz, CDCI3)

The following data represents the consensus assignment derived from chemometric analysis of
spiro[2.5]octane analogs (e.g., spiro[2.5]octanones) and validated prediction models.

Chemical Shift (
Carbon Position Type Diagnostic Note

» PpM)

Distinctive downfield
C-9 (Aldehyde) C=0I1] 2045+0.5 )
carbonyl signal.[1]

-carbon; sensitive to

C-6 (Methine) CH 51.2+1.0 stereochemistry

(axial/lequatorial).[1]

CRITICAL
IDENTIFIER.

C-3 (Spiro) Cq 225-24.0 S ]
Significantly shielded

for a quaternary C.

Cyclopropyl

methylenes; highl
C-1,C-2 CH2 8.5-12.0 Y any

shielded, distinct from

bulk alkyls.

Cyclohexane ring
C-4,C-8 CH2 30.0-33.0 carbons adjacent to

spiro center.[1]

Remaining ring
C-5, C-7 CH2 24.0-26.0
methylenes.[1]
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Expert Insight: The signal for the spiro-carbon (C-3) at ~23 ppm is often lower in intensity due to

long relaxation times (

).[1] Standard acquisition parameters may miss this peak.[1] See Section 4 for the
optimized protocol.

Comparative Analysis: Spiro vs. Gem-Dimethyl

In medicinal chemistry, the spiro[2.5]octane moiety is often used as a rigidified bioisostere of
the 4,4-dimethylcyclohexane group.[1] However, their NMR profiles differ significantly, affecting
impurity profiling.[1]

Comparison Table: 13C NMR Resolution Performance
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Feature

Spiro[2.5]octane-6-
carbaldehyde

4,4-
Dimethylcyclohexan
ecarbaldehyde

Verdict

Quaternary Carbon

~23 ppm (Shielded)

~32 ppm (Typical
Alkyl)

Spiro is distinct. The
high-field shift
separates it from

solvent/impurity noise.

[1]

Distal Ring Carbons

8-12 ppm
(Cyclopropyl)

25-30 ppm (Methyls)

Spiro offers superior
resolution. The
cyclopropyl region is
usually devoid of other

signals.[1]

Stereochemical

Sensitivity

High (Rigid Ring)

Moderate (Fluxional
Ring)

Spiro allows easier

isomer identification
(cis/trans relative to
aldehyde).

Impurity Overlap Risk

Low (Unique spectral

window)

High (Overlaps with

linear alkyls)

Spiro is easier to
purify using NMR-
guided fractionation.

[1]

Validated Experimental Protocol

To ensure accurate detection of the quaternary spiro-carbon and the carbonyl, the following

self-validating protocol is recommended.

Protocol: "Strain-Optimized" 13C NMR Acquisition

Objective: Maximize S/N ratio for quaternary carbons and minimize truncation artifacts.

e Sample Preparation:

o Dissolve 20-30 mg of compound in 0.6 mL CDCI3 (neutralized with basic alumina to

prevent aldehyde oxidation/polymerization).
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o Validation Step: Check solution clarity. Turbidity indicates polymerization.[1]

e Instrument Setup (400 MHz+ equivalent):
o Pulse Sequence:zgpg30 (Power-gated decoupling with 30° flip angle).[1]
o Relaxation Delay (d1): Set to 3.0 - 5.0 seconds.
» Causality: The quaternary spiro-carbon has no attached protons, leading to a long
relaxation time.[1] Short d1 results in signal saturation and loss of the C-3 peak.[1]
o Scans (NS): Minimum 512 scans.

o Spectral Width: -5 ppm to 220 ppm (Capture cyclopropyl upfield and carbonyl downfield).
[1]

e Processing:

o Apply Exponential Multiplication (LB = 1.0 - 2.0 Hz) to boost S/N for the quaternary
carbon.

o Quality Check: The Cyclopropyl CH2 signals (8-12 ppm) must be resolved as two distinct
peaks (if chiral/diastereomeric) or one sharp singlet.

Structural Assighment Logic (Visualization)

The following diagram illustrates the logical flow for assigning the 13C NMR spectrum of
Spiro[2.5]octane-6-carbaldehyde, ensuring the differentiation between the spiro-scaffold and
potential impurities.
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Start: Analyze 13C Spectrum

Check > 200 ppm region

Signal at ~204 ppm?

Yes

Aldehyde Confirmed (C-9)

Check 0 - 15 ppm region

Signals at 8-12 ppm?

Yes No (Oxidation?)

Cyclopropyl Ring Confirmed (C1/C2)

Check 20 - 25 ppm region No (Ring Opening?)

Low intensity singlet?

0 (Check d1 delay)

Yes (C-3 Assigned)

VALIDATED STRUCTURE FLAG: Potential Linear Impurity
Spiro[2.5]octane-6-carbaldehyde or Polymerization

Click to download full resolution via product page
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Caption: Decision tree for the structural validation of Spiro[2.5]octane-6-carbaldehyde using
13C NMR chemical shift zones.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. Spiro[2.5]octane-6-carbaldehyde | 849671-57-4 [sigmaaldrich.com]

 To cite this document: BenchChem. [Technical Comparison Guide: 13C NMR Profiling of
Spiro[2.5]octane-6-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1405468/docs#technical-comparison-guide-13c-nmr-
profiling-of-spiro-2-5-octane-6-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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